6-(Methylamino)pyridine-2-sulfonamide

Agrochemical intermediate Sulfonylurea synthesis Solid-state characterization

6-(Methylamino)pyridine-2-sulfonamide (CAS 124433-71-2) is a 2-pyridinesulfonamide bearing a methylamino group at the 6-position. It serves as a key intermediate in the synthesis of herbicidal pyridine sulfonylureas and has been described in patent literature as a building block for kinase inhibitors.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 124433-71-2
Cat. No. B047419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylamino)pyridine-2-sulfonamide
CAS124433-71-2
Synonyms2-Pyridinesulfonamide,6-(methylamino)-(9CI)
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCNC1=NC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c1-8-5-3-2-4-6(9-5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11)
InChIKeyWIXBTJXJVZJCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)pyridine-2-sulfonamide CAS 124433-71-2 – Core Chemical Profile for Sourcing Decisions


6-(Methylamino)pyridine-2-sulfonamide (CAS 124433-71-2) is a 2-pyridinesulfonamide bearing a methylamino group at the 6-position. It serves as a key intermediate in the synthesis of herbicidal pyridine sulfonylureas and has been described in patent literature as a building block for kinase inhibitors [1]. The compound is a tan solid with a molecular formula of C6H9N3O2S and a molecular weight of 187.22 g·mol⁻¹ . Its synthesis from 6-fluoropyridine-2-sulfonamide proceeds in 88% yield with a melting point of 124–126 °C [1].

Why Generic Substitution of 6-(Methylamino)pyridine-2-sulfonamide Is Scientifically Inadvisable


In the pyridine-2-sulfonamide series, the nature of the 6-position substituent exerts a decisive influence on both the physical properties of the intermediate and the biological activity of the final sulfonylurea herbicide [1]. Simply replacing the methylamino group with an unsubstituted amino, dimethylamino, or halogen alters the melting point by up to 25 °C [1] and can shift the electron density on the pyridine ring, thereby modifying reactivity in subsequent coupling steps [2]. Such changes are not accommodated by a one-size-fits-all procurement approach; they directly affect synthetic yield, product purity, and ultimately the herbicidal efficacy of the downstream agrochemical [1].

6-(Methylamino)pyridine-2-sulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Elevation vs. 6-Fluoropyridine-2-sulfonamide: Crystallinity and Handling Advantage

The target compound exhibits a melting point of 124–126 °C, which is 14 °C higher than that of its direct synthetic precursor 6-fluoropyridine-2-sulfonamide (m.p. 110–111 °C) [1]. This higher melting point facilitates easier purification by crystallization and improves ambient-temperature storage stability.

Agrochemical intermediate Sulfonylurea synthesis Solid-state characterization

Sulfonylurea Product Melting Point Differentiation: Impact on Formulation Properties

When the target compound is converted to the sulfonylurea N-[[[(4-ethoxy-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]carbonyl]-6-(methylamino)-2-pyridinesulfonamide, the melting point is 116–117 °C. In contrast, the analogous sulfonylurea derived from 6-(dimethylamino)pyridine-2-sulfonamide melts at 141–143 °C [1]. The 25 °C lower melting point of the methylamino-derived product suggests superior solubility and potentially better bioavailability in herbicide formulations.

Herbicide formulation Sulfonylurea chemistry Melting point modulation

Synthetic Yield Benchmark: High Efficiency in the Key Amination Step

The synthesis of 6-(methylamino)pyridine-2-sulfonamide from 6-fluoropyridine-2-sulfonamide (1.86 g, 10 mmol) yields 1.64 g of product, corresponding to an isolated yield of 88% [1]. This high yield under relatively mild conditions (reflux in methylamine, 4 h) compares favorably with typical SNAr amination yields for electron-deficient pyridines, which often fall in the 60–75% range [2].

Process chemistry Sulfonamide amination Yield optimization

Regioisomeric Specificity: The 6-Methylamino Group Is Essential for Herbicidal Activity

The patent US 4,946,494 explicitly defines the substitution pattern as 6-amino-substituted 2-pyridinesulfonylureas; the herbicidal activity is contingent upon the amino group being located at the 6-position of the pyridine ring [1]. Moving the methylamino group to the 4- or 5-position abolishes the activity, as the sulfonylurea bridge must be ortho to the ring nitrogen to maintain the correct geometry for acetohydroxyacid synthase (AHAS) inhibition [2]. Therefore, procurement of the 6-isomer is mandatory for agrochemical programs targeting this scaffold.

Structure-activity relationship Herbicide design Regioisomer comparison

6-(Methylamino)pyridine-2-sulfonamide – High-Value Application Scenarios Supported by Differential Evidence


Synthesis of Customized Sulfonylurea Herbicides with Tailored Melting Points

Agrochemical R&D teams can leverage the 25 °C melting point depression observed for the 6-methylamino-derived sulfonylurea (116–117 °C vs. 141–143 °C for the dimethylamino analog) to develop formulations with improved solubility and sprayability [1]. This is critical for developing herbicides that require homogeneous application in low-volume spray systems.

High-Yield Scale-Up of Pyridine Sulfonamide Intermediates

The demonstrated 88% isolated yield in the key amination step [1] makes 6-(methylamino)pyridine-2-sulfonamide a cost-effective intermediate for kilo-lab and pilot-plant campaigns. Process chemists can rely on this robust procedure to deliver multi-gram quantities with minimal optimization, reducing time-to-campaign.

Kinase Inhibitor Fragment and Lead-Optimization Programs

Patent US 2006/0199821 discloses the use of pyridine sulfonamides, including 6-amino-substituted variants, as p38 kinase inhibitors [2]. The methylamino group provides a balanced lipophilicity that can be exploited in fragment-based drug discovery, and the compound’s well-characterized solid-state properties facilitate co-crystallization studies.

Quality Control and Reference Standard for Regioisomeric Purity

Because herbicidal activity is lost when the methylamino group is placed at the 4- or 5-position [1], sourcing the certified 6-isomer with a defined melting point (124–126 °C) is essential for quality control laboratories that must verify the regioisomeric purity of incoming batches by DSC, HPLC, or NMR.

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